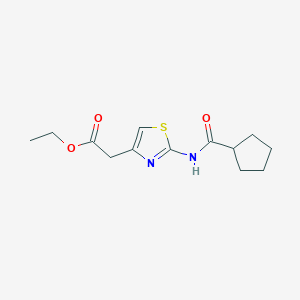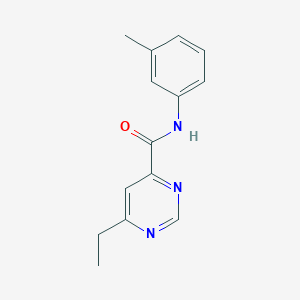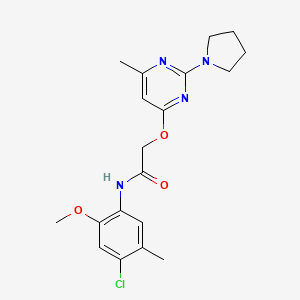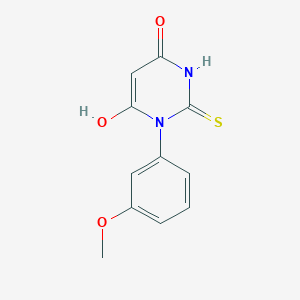![molecular formula C14H18ClNS B2952127 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride CAS No. 2503208-71-5](/img/structure/B2952127.png)
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride, also known as MTM, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has been used in scientific research for its potential therapeutic effects on various neurological and psychiatric disorders.
Mechanism of Action
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride acts as a central nervous system (CNS) stimulant by increasing the release of neurotransmitters from presynaptic neurons and blocking their reuptake. It also activates the release of hormones such as cortisol and adrenaline, which are involved in the body's stress response. The exact mechanism of action of 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has been found to increase heart rate, blood pressure, and body temperature in animal studies. It also increases the levels of glucose and lactate in the blood, indicating an increase in metabolic activity. 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has been shown to have both acute and chronic effects on the brain, including changes in gene expression and synaptic plasticity.
Advantages and Limitations for Lab Experiments
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has several advantages for use in scientific research, including its well-established synthesis method, its ability to cross the blood-brain barrier, and its potential therapeutic effects on various neurological and psychiatric disorders. However, there are also limitations to its use, including its potential for abuse and addiction, its potential side effects, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride, including further studies on its potential therapeutic effects on various neurological and psychiatric disorders, the development of new analogs with improved pharmacological properties, and the exploration of its potential as a tool for studying the brain and its functions. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride and its potential long-term effects on the brain and body.
Conclusion:
In conclusion, 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride is a psychoactive drug that has been used in scientific research for its potential therapeutic effects on various neurological and psychiatric disorders. Its synthesis method has been well-established, and its mechanism of action involves the modulation of various signaling pathways in the brain. 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has several advantages for use in scientific research, but there are also limitations to its use. Future research directions include further studies on its potential therapeutic effects, the development of new analogs, and the exploration of its potential as a tool for studying the brain and its functions.
Synthesis Methods
The synthesis of 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride involves the reaction of 3-methylthiophen-2-ylmethylamine with 3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted into its hydrochloride salt form. This synthesis method has been well-established in the literature and has been used to produce 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride for scientific research purposes.
Scientific Research Applications
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has been studied for its potential therapeutic effects on various neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, attention, and reward. 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride has also been found to enhance cognitive function and improve memory in animal studies.
properties
IUPAC Name |
1-(3-methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS.ClH/c1-11-4-3-5-13(8-11)9-15-10-14-12(2)6-7-16-14;/h3-8,15H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALBOJKERYIBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=C(C=CS2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2952044.png)


![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2952051.png)


![(4-((4-fluorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2952054.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)

